REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][C:8](S)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Cl:13][C:8]1[O:9][C:10]2[C:2]([Cl:1])=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=1
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Name
|
|
Quantity
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14.8 g
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Type
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reactant
|
Smiles
|
ClC1=CC=CC=2N=C(OC21)S
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Name
|
|
Quantity
|
29.2 g
|
Type
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reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 160°-170°
|
Type
|
TEMPERATURE
|
Details
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under reflux for 3 hours
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a distilling head
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Type
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DISTILLATION
|
Details
|
the product was distilled in vacuo
|
Type
|
DISTILLATION
|
Details
|
Afterwards, the product distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |